molecular formula C8H6N2O2 B8641749 2-Cyano-6-methylisonicotinic acid

2-Cyano-6-methylisonicotinic acid

Cat. No.: B8641749
M. Wt: 162.15 g/mol
InChI Key: ZGYYLYWYTAVDEN-UHFFFAOYSA-N
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Description

2-Cyano-6-methylisonicotinic acid (CAS 187242-97-3) is a versatile pyridine-based building block in organic synthesis and medicinal chemistry. Its molecular formula is C~8~H~6~N~2~O~2~, and it features both a carboxylic acid and a cyano functional group on the pyridine ring, making it a valuable precursor for the synthesis of more complex heterocyclic compounds . This compound serves as a key synthetic intermediate in pharmaceutical and agrochemical research. Pyridine derivatives structurally related to 2-cyano-6-methylisonicotinic acid are utilized in the development of active ingredients, highlighting the value of this chemical scaffold in creating biologically active molecules . Its specific functional groups allow researchers to explore a wide range of chemical transformations, including amide bond formation, hydrolysis, and nucleophilic substitution, to generate targeted compound libraries for drug discovery and development programs. Please note: The product information is based on available data for the compound with CAS 187242-97-3 . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a pesticide.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-cyano-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c1-5-2-6(8(11)12)3-7(4-9)10-5/h2-3H,1H3,(H,11,12)

InChI Key

ZGYYLYWYTAVDEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on structurally related isonicotinic acid derivatives with substitutions at the 2- and 6-positions, as identified in the evidence (Table 1).

Table 1: Key Structural Analogs of 2-Cyano-6-methylisonicotinic Acid

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Source
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6) C₇H₇ClN₂O₂ 198.6 (calc.) Intermediate in agrochemical synthesis
2-Methoxyisonicotinic acid OCH₃ (2) C₇H₇NO₃ 153.13 Pharmaceutical precursor
2-Chloro-6-(dimethylamino)isonicotinic acid Cl (2), N(CH₃)₂ (6) C₈H₉ClN₂O₂ 200.62 Research reagent
2-Chloro-6-methoxypyridine-4-carboxylic acid Cl (2), OCH₃ (6) C₇H₆ClNO₃ 187.58 Synthetic intermediate
Ethyl 2-chloro-6-methoxyisonicotinate Cl (2), OCH₃ (6), COOEt C₁₀H₁₂ClNO₃ 229.66 Ester derivative for catalysis

Key Comparative Insights

Substituent Effects on Acidity The cyano group (-CN) in 2-Cyano-6-methylisonicotinic acid is a stronger electron-withdrawing group compared to chloro (-Cl) or methoxy (-OCH₃) substituents. This increases the acidity of the carboxylic acid (-COOH) group relative to analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid or 2-methoxyisonicotinic acid . Example: The pKa of 2-methoxyisonicotinic acid (unavailable in evidence) is expected to be higher than that of the cyano analog due to the electron-donating methoxy group.

Reactivity in Synthesis The cyano group facilitates nucleophilic substitution or hydrolysis reactions, whereas chloro substituents (e.g., in 2-chloro-6-(dimethylamino)isonicotinic acid ) are typically used in cross-coupling reactions (e.g., Suzuki-Miyaura). Methoxy and ethoxy groups (e.g., Ethyl 2-chloro-6-methoxyisonicotinate ) are often employed as protecting groups or directing agents in regioselective reactions.

Biological and Industrial Applications Chloro-substituted analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) are common intermediates in agrochemicals, while methoxy derivatives (e.g., 2-methoxyisonicotinic acid ) are explored for drug design.

Physical and Safety Profiles Chloro-substituted compounds often require stringent handling (e.g., sealed storage at 2–8°C for 2-chloro-6-(dimethylamino)isonicotinic acid ), whereas methoxy derivatives may have milder safety profiles.

Preparation Methods

Hydrolysis of 2-Chloro-3-cyano-6-methylpyridine

The most documented approach involves the hydrolysis of 2-chloro-3-cyano-6-methylpyridine, a precursor highlighted in patent EP3162796A1. Under acidic conditions (e.g., 75% sulfuric acid at 100°C for 2 hours), the chloro group is selectively hydrolyzed to yield 2-chloro-6-methylnicotinic acid, which is subsequently aminated with aqueous ammonia. However, this method suffers from a 15–20% by-product formation of 2-hydroxy-6-methylnicotinic acid, reducing the overall yield.

Reaction Conditions:

  • Step 1 (Hydrolysis): 75% H₂SO₄, 100°C, 2 hours.

  • Step 2 (Amination): 28% NH₃, 170°C, 40 hours in an autoclave.

  • Yield: 62.9% (combined steps).

One-Pot Synthesis via Sequential Ammonolysis and Alkali Hydrolysis

A streamlined one-pot method eliminates intermediate purification, enhancing efficiency. 2-Chloro-3-cyano-6-methylpyridine is treated with concentrated aqueous ammonia (28%) at 170°C for 7 hours, forming 2-amino-6-methylnicotinamide. Subsequent alkali hydrolysis (e.g., potassium hydroxide at 100°C for 3 hours) converts the amide to the carboxylic acid. This method achieves a 94% purity and 82.9% yield, with ammonia removal under reduced pressure critical to avoiding side reactions.

Key Advantages:

  • No intermediate isolation required.

  • Reduced by-product formation (<3% impurities).

Optimization of Reaction Parameters

Ammonia Concentration and Temperature

Higher ammonia concentrations (20–30%) improve reaction kinetics and selectivity. At 28% NH₃ and 170°C, the amidation step reaches completion within 7 hours, whereas lower concentrations (5–10%) prolong the reaction time to 10–15 hours. Excessive ammonia (>30%) risks forming ammonium salts, complicating downstream purification.

Base Selection for Hydrolysis

Alkali metal hydroxides (e.g., NaOH, KOH) outperform carbonates or organic bases in hydrolyzing the nicotinamide intermediate. Potassium hydroxide (1–4 molar equivalents) at 80–100°C ensures complete conversion within 2–5 hours, whereas weaker bases require extended durations (>10 hours) and yield inferior purity.

Industrial-Scale Considerations

By-Product Management

The primary by-product, 2-hydroxy-6-methylnicotinic acid, arises from hydroxylation competing with amination. Patent data suggest that maintaining a pH >10 during ammonia removal mitigates this issue, as acidic conditions favor hydroxyl group formation.

Purification Techniques

Crystallization from aqueous HCl (pH 4–5) effectively isolates the target compound. Post-crystallization washing with cold water removes residual salts, achieving >97% purity. Silica gel chromatography, though effective for lab-scale purification, is economically unfeasible for industrial production.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYieldPurity
Acidic Hydrolysis2-Chloro-3-cyano-6-methylpyridineH₂SO₄, 100°C → NH₃, 170°C62.9%85%
One-Pot Synthesis2-Chloro-3-cyano-6-methylpyridineNH₃ (28%), 170°C → KOH, 100°C82.9%97.06%
Ethanol-Mediated Amination2-Chloro-3-cyano-6-methylpyridineNH₃ in ethanol, 170°C → KOH, 100°C38.5%94%

Q & A

Q. Side Reaction Mitigation :

  • Temperature control : High temperatures may promote nitrile hydrolysis to amides. Use anhydrous conditions and low temperatures .
  • Catalyst optimization : Screen ligands (e.g., Xantphos) to enhance regioselectivity and reduce byproducts .

How can computational methods guide the design of 2-cyano-6-methylisonicotinic acid derivatives for target-specific applications?

Advanced Question

  • Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., cyano group’s electrophilicity) and optimize substituent placement for binding interactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Validate with experimental IC50_{50} values .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices for nucleophilic/electrophilic regions.

Dock top candidates into protein active sites (e.g., using AutoDock Vina).

How should researchers address contradictions in spectroscopic data for 2-cyano-6-methylisonicotinic acid derivatives?

Advanced Question
Case Study : Discrepancies in 1H^1H-NMR shifts due to tautomerism or solvent effects.

  • Solution :
    • Variable Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by observing peak coalescence at elevated temperatures .
    • Solvent screening : Compare DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding effects on chemical shifts .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in 2-cyano-6-methylisonicotinic acid analogs?

Advanced Question

  • Multivariate Analysis : Use principal component analysis (PCA) or partial least squares (PLS) to correlate molecular descriptors (e.g., logP, dipole moment) with bioactivity .
  • Machine Learning : Train random forest models on datasets of synthesized analogs to predict untested compounds’ efficacy .

Q. Data Validation :

  • Replicate experiments : Ensure biological assays are repeated (n ≥ 3) to minimize variability .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

How can impurities in 2-cyano-6-methylisonicotinic acid batches be characterized and controlled during scale-up?

Advanced Question

  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., decyanated or methyl-oxidized species). Compare with synthetic intermediates .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and impurity formation in real time .
  • Purification : Optimize column chromatography (e.g., reverse-phase C18) with gradient elution to separate closely related impurities .

What guidelines should be followed when reporting the synthesis and characterization of 2-cyano-6-methylisonicotinic acid in peer-reviewed journals?

Basic Question
Adhere to standards from authoritative sources (e.g., Beilstein Journal of Organic Chemistry ):

  • Experimental reproducibility : Provide detailed procedures (solvents, temperatures, catalyst ratios) in the main text or supplementary data.
  • Characterization data : Include 1H^1H-/13C^{13}C-NMR, HRMS, and HPLC traces for all new compounds. For known intermediates, cite prior literature .
  • Ethical reporting : Disclose failed synthetic routes or irreproducible results to aid community troubleshooting .

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